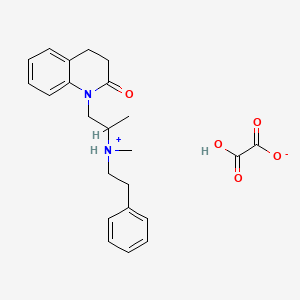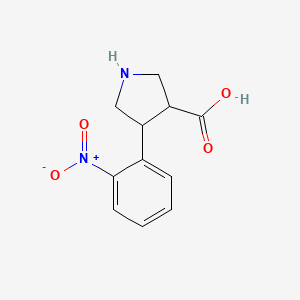
3,5-Bis(pyridin-4-ylethynyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(pyridin-4-ylethynyl)benzoic acid is a compound with the molecular formula C21H12N2O2 and a molecular weight of 324.33 g/mol This compound is known for its unique structure, which includes two pyridine rings attached to a benzoic acid core via ethynyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(pyridin-4-ylethynyl)benzoic acid typically involves the coupling of 3,5-diiodobenzoic acid with 4-ethynylpyridine using a palladium-catalyzed Sonogashira coupling reaction . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(pyridin-4-ylethynyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyridine rings can be reduced to form piperidine derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for the reduction of pyridine rings.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the benzoic acid core.
Aplicaciones Científicas De Investigación
3,5-Bis(pyridin-4-ylethynyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and sensing.
Biology: The compound can be used in the design of bioactive molecules and as a building block for drug discovery.
Industry: Used in the production of dyes and pigments, particularly in dye-sensitized solar cells.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(pyridin-4-ylethynyl)benzoic acid largely depends on its application. In the context of coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form stable complexes . The pyridine rings provide nitrogen donor atoms, which can form coordinate bonds with metal centers. This coordination can influence the electronic properties of the metal ions, making the complexes suitable for various applications such as catalysis and sensing.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(2,2′-bipyridin-4-ylethynyl)benzoic acid: Similar structure but with bipyridine units instead of pyridine.
3,5-Bis(2,5-bis(2-pyridyl)-pyridin-4-ylethynyl)benzoic acid: Contains additional pyridine rings, making it more complex.
Uniqueness
3,5-Bis(pyridin-4-ylethynyl)benzoic acid is unique due to its relatively simple structure compared to its analogs. This simplicity can be advantageous in certain applications where steric hindrance and electronic effects need to be minimized. Additionally, its ability to form stable complexes with various metal ions makes it a versatile ligand in coordination chemistry.
Propiedades
Fórmula molecular |
C21H12N2O2 |
|---|---|
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
3,5-bis(2-pyridin-4-ylethynyl)benzoic acid |
InChI |
InChI=1S/C21H12N2O2/c24-21(25)20-14-18(3-1-16-5-9-22-10-6-16)13-19(15-20)4-2-17-7-11-23-12-8-17/h5-15H,(H,24,25) |
Clave InChI |
IBTILPYJFHRYLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C#CC2=CC(=CC(=C2)C(=O)O)C#CC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
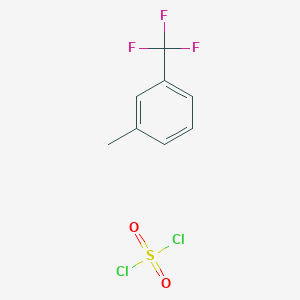
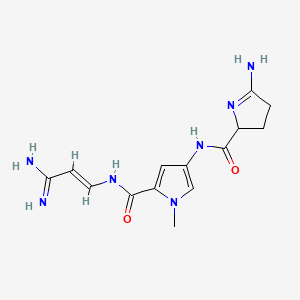

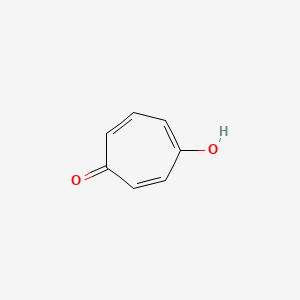
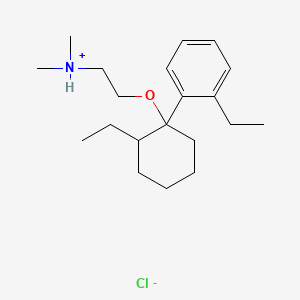

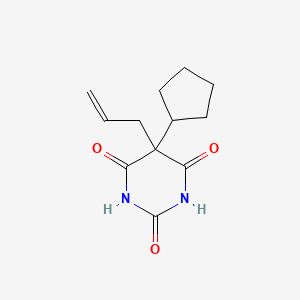
![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)

